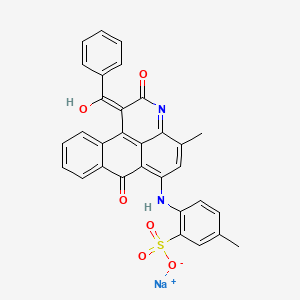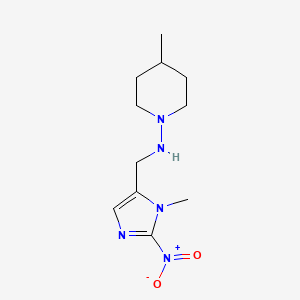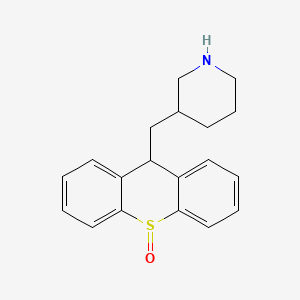
3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide is a chemical compound with the molecular formula C19H21NOS and a molecular weight of 311.44 g/mol . It is also known by other names such as 9-(3-Piperidylmethyl)-9H-thioxanthene 10-oxide . This compound is characterized by the presence of a thioxanthene moiety linked to a piperidine ring via a methylene bridge, with an S-oxide functional group attached to the sulfur atom of the thioxanthene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide typically involves the following steps:
Formation of Thioxanthene Derivative: The initial step involves the synthesis of a thioxanthene derivative, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Piperidine Ring: The thioxanthene derivative is then reacted with a piperidine derivative in the presence of a suitable base to form the desired compound.
Oxidation: The final step involves the oxidation of the sulfur atom in the thioxanthene ring to form the S-oxide functional group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form sulfone derivatives.
Reduction: Reduction of the S-oxide group can yield the corresponding thioxanthene derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thioxanthene derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide involves its interaction with specific molecular targets and pathways. The S-oxide functional group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the piperidine ring can interact with receptors and ion channels, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thioxanthene Derivatives: Compounds such as thioxanthene and its sulfoxide and sulfone derivatives share structural similarities with 3-(Thioxanthen-9-ylmethyl) piperidine, S-oxide.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself and its substituted derivatives.
Uniqueness
This compound is unique due to the presence of both the thioxanthene and piperidine moieties, along with the S-oxide functional group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
73771-85-4 |
|---|---|
Molecular Formula |
C19H21NOS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
9-(piperidin-3-ylmethyl)-9H-thioxanthene 10-oxide |
InChI |
InChI=1S/C19H21NOS/c21-22-18-9-3-1-7-15(18)17(12-14-6-5-11-20-13-14)16-8-2-4-10-19(16)22/h1-4,7-10,14,17,20H,5-6,11-13H2 |
InChI Key |
REZOITAHOZFCTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2C3=CC=CC=C3S(=O)C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


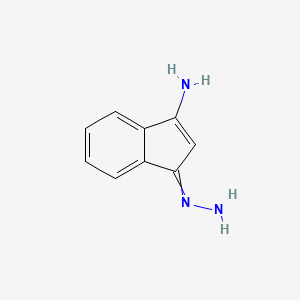
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
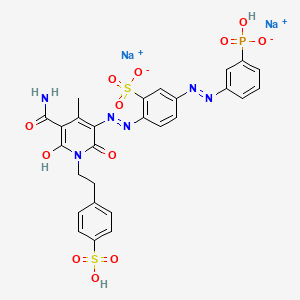

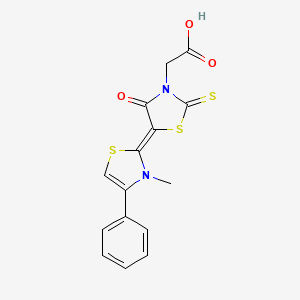

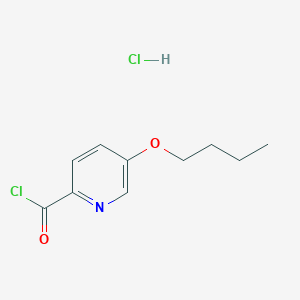
![(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14462552.png)

![3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14462562.png)

